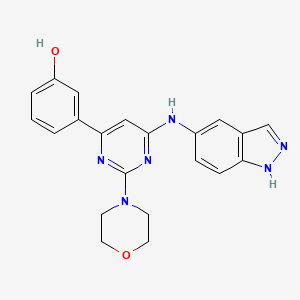
3-(6-(1H-indazol-5-ylamino)-2-morpholinopyrimidin-4-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-(1H-indazol-5-ylamino)-2-morpholinopyrimidin-4-yl)phenol is a complex organic compound that features a unique structure combining an indazole moiety, a morpholinopyrimidine core, and a phenol group. This compound is of significant interest in medicinal chemistry due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(1H-indazol-5-ylamino)-2-morpholinopyrimidin-4-yl)phenol typically involves multi-step organic reactions. One common route includes:
Formation of the Indazole Moiety: Starting from commercially available precursors, the indazole ring is synthesized through cyclization reactions.
Construction of the Morpholinopyrimidine Core:
Coupling of the Phenol Group: The final step involves coupling the phenol group to the morpholinopyrimidine core, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
3-(6-(1H-indazol-5-ylamino)-2-morpholinopyrimidin-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The indazole moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the phenol and morpholine sites.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents for electrophilic substitution, and strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
3-(6-(1H-indazol-5-ylamino)-2-morpholinopyrimidin-4-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, affecting various signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The compound exerts its effects primarily through inhibition of specific kinases. It binds to the active site of the enzyme, preventing substrate access and subsequent phosphorylation events. This inhibition can disrupt various cellular processes, leading to potential therapeutic effects, particularly in cancer cells where kinase activity is often dysregulated.
類似化合物との比較
Similar Compounds
- 3-(6-(1H-indazol-5-ylamino)-2-pyridinyl)phenol
- 3-(6-(1H-indazol-5-ylamino)-2-pyrimidinyl)phenol
- 3-(6-(1H-indazol-5-ylamino)-2-quinolinyl)phenol
Uniqueness
3-(6-(1H-indazol-5-ylamino)-2-morpholinopyrimidin-4-yl)phenol stands out due to the presence of the morpholine group, which can enhance its solubility and bioavailability. Additionally, the combination of the indazole and morpholinopyrimidine cores provides a unique scaffold for kinase inhibition, potentially offering improved selectivity and potency compared to similar compounds.
特性
CAS番号 |
701242-64-0 |
|---|---|
分子式 |
C21H20N6O2 |
分子量 |
388.4 g/mol |
IUPAC名 |
3-[6-(1H-indazol-5-ylamino)-2-morpholin-4-ylpyrimidin-4-yl]phenol |
InChI |
InChI=1S/C21H20N6O2/c28-17-3-1-2-14(11-17)19-12-20(25-21(24-19)27-6-8-29-9-7-27)23-16-4-5-18-15(10-16)13-22-26-18/h1-5,10-13,28H,6-9H2,(H,22,26)(H,23,24,25) |
InChIキー |
OUULCVQTKHSXBK-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NC(=CC(=N2)NC3=CC4=C(C=C3)NN=C4)C5=CC(=CC=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















